molecular formula C11H14ClN3O B555558 D,L-Tryptophanamide hydrochloride CAS No. 67607-61-8

D,L-Tryptophanamide hydrochloride

Cat. No.: B555558
CAS No.: 67607-61-8
M. Wt: 239.7 g/mol
InChI Key: WOBDANBSEWOYKN-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride (CAS: 5022-65-1), also known as H-Trp-NH₂·HCl, is a chiral indole derivative with the molecular formula C₁₁H₁₄ClN₃O and a molecular weight of 239.7 g/mol. Structurally, it consists of a tryptophan backbone where the carboxylic acid group is replaced by an amide (-CONH₂) and is protonated as a hydrochloride salt. Its stereochemistry is defined as the (2S) -enantiomer, which is critical for biological interactions .

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBDANBSEWOYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915018
Record name 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95373-47-0
Record name 1H-Indole-3-propanamide, alpha-amino-, hydrocloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

As a substrate for aminopeptidase enzymes, it likely interacts with these enzymes to facilitate their function. Aminopeptidases are responsible for removing amino acids from the N-terminus of proteins and peptides, which is a crucial process in protein degradation and regulation.

Pharmacokinetics

It is known that the compound is soluble in methanol and water, which could influence its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

It is known to interact with aminopeptidase enzymes These enzymes play a crucial role in protein degradation and regulation of biological processes

Molecular Mechanism

It is known to serve as a substrate for aminopeptidase enzymes, suggesting it may be involved in protein degradation processes

Biological Activity

2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride is a synthetic compound notable for its diverse biological activities. Its structure features an indole moiety, which is known for its significant roles in pharmacology and medicinal chemistry, particularly in interactions with neurotransmitter systems and various biological pathways.

Chemical Structure and Properties

The compound can be described as follows:

  • Chemical Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.67 g/mol
  • Structural Features :
    • An indole ring, contributing to its biological activity.
    • An amine functional group, enhancing its interaction potential with biological targets.

Biological Activity Overview

The biological activity of 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride has been evaluated in several studies, revealing its potential applications in antimicrobial, antitubercular, and anticancer therapies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

  • In Vitro Antibacterial Activity :
    • Effective against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria and from 2.33 to 156.47 µM against Gram-negative bacteria .
  • Antifungal Activity :
    • Exhibited antifungal properties with MIC values of approximately 16.69 to 78.23 µM against Candida albicans and higher values against Fusarium oxysporum .

Antitubercular Activity

The compound was screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain, showing promising results that warrant further investigation into its mechanism of action and efficacy in vivo.

Anticancer Potential

Research indicates that derivatives of this compound may possess anticancer properties:

  • Cell Line Studies :
    • Some analogs have shown significant cytotoxic effects on various cancer cell lines with IC₅₀ values ranging from moderate to potent levels (e.g., IC₅₀ = 4.2 µM in A375 cell lines) .

The biological effects of 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride are attributed to its interaction with several molecular targets:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit cyclooxygenase (COX) isoenzymes, which are crucial in the inflammatory response.
  • Neurotransmitter Modulation :
    • It may influence neurotransmitter systems, potentially affecting mood and cognitive functions through serotonin receptor interactions.
  • Cell Signaling Pathways :
    • The compound can alter gene expression and metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

Study on Antimicrobial Effects

A study reported the synthesis of various indole derivatives, including 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride, which were tested for their antimicrobial activities. The findings indicated that these compounds exhibited moderate to good activity against a range of microbial strains .

Anticancer Activity Assessment

In another study focusing on indole derivatives, the compound was evaluated for its cytotoxicity against different cancer cell lines. Results indicated that certain derivatives had significant growth inhibitory effects, suggesting a potential role in cancer therapy .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex indole derivatives, which have been shown to possess diverse biological activities. The compound can participate in multicomponent reactions, facilitating the formation of oxindoles and indolines, which are of great interest due to their potential pharmacological properties.

Biological Activities

Anticancer Properties
Research indicates that compounds containing indole structures, including 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride, exhibit notable anticancer activities. For instance, studies have shown that these compounds can inhibit specific kinases involved in cell signaling pathways, potentially leading to reduced tumor growth. The mechanism often involves the modulation of various molecular targets that are crucial for cancer progression.

Antimicrobial and Anti-inflammatory Effects
The compound has also been investigated for its antimicrobial and anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the growth of certain pathogens and modulate inflammatory responses. This dual action makes it a candidate for developing new therapeutic agents aimed at treating infections and inflammatory diseases.

Medical Applications

Therapeutic Potential
The therapeutic applications of 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride extend to various diseases, particularly cancer and infectious diseases. Its ability to interact with biological targets suggests it could be developed into novel treatments. For example, indole derivatives have been explored as potential agents for checkpoint inhibition in cancer therapies .

Case Studies
Several case studies highlight the efficacy of this compound in clinical settings. For instance, patients treated with related indole derivatives showed significant responses when used alongside checkpoint inhibitors targeting programmed cell death protein 1 (PD-1). These findings suggest that indole-based compounds may enhance the effectiveness of existing cancer therapies .

Industrial Applications

Material Development and Catalysis
In industrial settings, 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride is utilized in developing new materials and as a catalyst in various chemical processes. Its unique chemical properties enable it to facilitate reactions that produce valuable intermediates for pharmaceuticals and other chemical products.

Summary

The applications of 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride span across multiple disciplines, showcasing its versatility as a building block in chemistry, its promising biological activities against cancer and infections, and its potential for industrial use. Continued research into its mechanisms of action and therapeutic efficacy will likely unveil further applications and enhance its role in medicinal chemistry.

Application Area Details
Chemical Synthesis Building block for complex molecules; involved in multicomponent reactions
Biological Activity Anticancer, antimicrobial, anti-inflammatory properties
Medical Applications Potential therapeutic agent for cancer and infectious diseases
Industrial Use Development of new materials; catalysts in chemical processes

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Biological/Functional Notes References
2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride (5022-65-1) C₁₁H₁₄ClN₃O 239.7 Amide group at C3, hydrochloride salt Endogenous metabolite; detected in biofluids
Tryptamine hydrochloride (343-94-2) C₁₀H₁₃ClN₂ 196.68 Ethylamine side chain (no amide) Antiplasmodial; binds HSP90 via GLU527 and TYR604
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (7479-05-2) C₁₃H₁₇ClN₂O₂ 268.75 Ethyl ester at C3 (vs. amide) Used as synthetic intermediate; improved lipophilicity
(R)-2-Amino-3-(1H-indol-3-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide hydrochloride (N/A) C₁₈H₂₀ClN₄O 352.83 Pyridine-ethyl substituent on amide Designed as CYP121 inhibitor for M. tuberculosis
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (93187-18-9) C₁₃H₁₄ClN₂O 252.72 Chloroacetamide side chain Unknown bioactivity; used in organic synthesis

Antiplasmodial and HSP90-Binding Activity

  • Tryptamine hydrochloride (Compound 1 in ) shares the indole core but lacks the amide group. It exhibits antiplasmodial activity and binds HSP90 through hydrogen bonds to GLU527 and TYR604 . In contrast, the amide group in 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride may alter binding specificity or metabolic stability.

Stereochemical and Salt Effects

  • D-Tryptophan methyl ester hydrochloride (CAS 14907-27-8) and L-tryptophan benzyl ester hydrochloride (CAS 35858-81-2) illustrate the impact of stereochemistry and protecting groups. The (2S)-configuration in the target compound is critical for its role as a metabolite, whereas ester derivatives are typically intermediates in peptide synthesis .

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves constructing the indole core followed by introducing the amino acid side chain. Key steps include:
  • Reaction Setup : Use reflux in polar aprotic solvents (e.g., acetonitrile) to enhance efficiency .
  • Condition Optimization : Control temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) to minimize side reactions .
  • Purification : Employ column chromatography or recrystallization for high purity. Validate yields via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Assign peaks for indole protons (δ 7.0–7.5 ppm) and amine/amide protons (δ 1.5–3.0 ppm) .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. How should solubility and stability be managed during experimental workflows?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solution) and dilute in aqueous buffers (pH 6–7) for biological assays .
  • Stability : Store lyophilized samples at –20°C in airtight containers. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% humidity) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of airborne particles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :
  • Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for targets like formyl-peptide receptors (FPR2). Optimize assay buffers to reduce nonspecific binding .
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) with FPR2 homology models to predict binding modes .

Q. How can computational methods accelerate reaction design and optimization for derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and transition states .
  • Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts for side-chain modifications .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays .
  • Dose-Response Validation : Replicate experiments with internal controls and standardized protocols .

Q. What are the critical considerations for transitioning from in vitro to in vivo studies?

  • Methodological Answer :
  • Pharmacokinetics : Assess plasma stability (e.g., incubation with mouse plasma) and hepatic microsomal metabolism .
  • Toxicity Screening : Use zebrafish embryos for preliminary toxicity and bioavailability profiling .

Q. Which strategies improve scalability while maintaining yield and purity in large-scale synthesis?

  • Methodological Answer :
  • Process Intensification : Optimize batch vs. continuous flow reactors for indole ring formation .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) to reduce purification steps .

Q. How can researchers elucidate the compound’s role in modulating signaling pathways (e.g., MAPK/ERK)?

  • Methodological Answer :
  • Pathway Analysis : Use phospho-specific antibodies in Western blots to track ERK phosphorylation in treated cell lines .
  • CRISPR Knockdown : Validate target specificity by silencing candidate receptors (e.g., FPR2) and assessing activity loss .

Notes

  • Theoretical Framework : Align experimental design with reaction mechanism hypotheses to resolve data inconsistencies .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid unauthorized in vivo applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D,L-Tryptophanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
D,L-Tryptophanamide hydrochloride

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